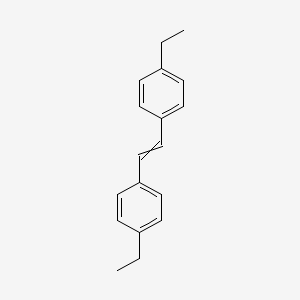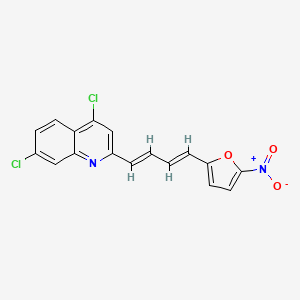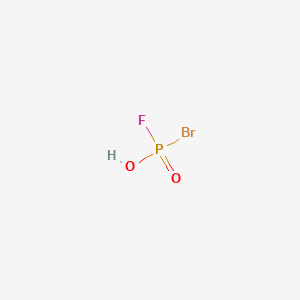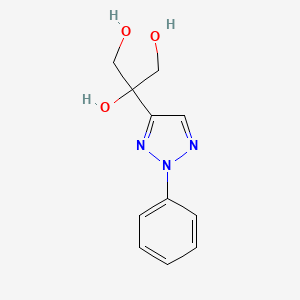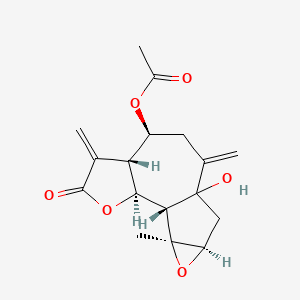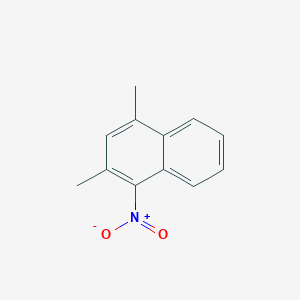![molecular formula C14H14O2S2 B14696114 ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene CAS No. 31328-56-0](/img/structure/B14696114.png)
({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene: is an organosulfur compound characterized by the presence of a benzenesulfonyl group and a sulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene typically involves the reaction of benzenesulfonyl chloride with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific chemical reactions makes it a useful tool in biochemical assays.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that modify the target molecules.
Comparación Con Compuestos Similares
Benzenesulfonic acid: An organosulfur compound with a similar sulfonyl group but lacking the sulfanyl group.
Sulfanilic acid: Contains both sulfonyl and amino groups, used in dye production.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst.
Uniqueness: ({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene is unique due to the presence of both benzenesulfonyl and sulfanyl groups, which confer distinct chemical properties
Propiedades
Número CAS |
31328-56-0 |
|---|---|
Fórmula molecular |
C14H14O2S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
benzenesulfonylmethylsulfanylmethylbenzene |
InChI |
InChI=1S/C14H14O2S2/c15-18(16,14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clave InChI |
NLCNPDTZUUBHEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



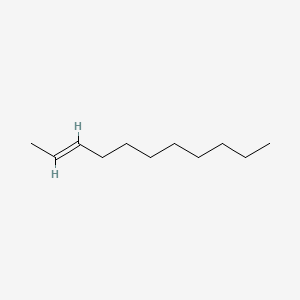

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)

